[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol
Description
[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound features a methyl group at the 3-position, an isopropyl group at the 1-position, and a hydroxymethyl group at the 4-position of the pyrazole ring
Properties
IUPAC Name |
(3-methyl-1-propan-2-ylpyrazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)10-4-8(5-11)7(3)9-10/h4,6,11H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYFNWLRVTXZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CO)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232105 | |
| Record name | 3-Methyl-1-(1-methylethyl)-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007542-24-6 | |
| Record name | 3-Methyl-1-(1-methylethyl)-1H-pyrazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007542-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-(1-methylethyl)-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the starting materials would include 3-methyl-2-butanone and hydrazine hydrate.
Substitution Reactions: The isopropyl group can be introduced at the 1-position through alkylation reactions using isopropyl halides in the presence of a base.
Hydroxymethylation: The hydroxymethyl group at the 4-position can be introduced through a formylation reaction followed by reduction. Formaldehyde and a reducing agent such as sodium borohydride can be used for this purpose.
Industrial Production Methods
Industrial production of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for investigating the mechanisms of various biological processes.
Medicine
In medicine, derivatives of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol may exhibit pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Propanol, 2-methyl-: Similar in having a hydroxyl group but lacks the pyrazole ring.
2-Methyl-1-propanol: Similar in having a methyl group but lacks the pyrazole ring.
3-Methyl-1H-pyrazole: Similar in having the pyrazole ring but lacks the hydroxymethyl and isopropyl groups.
Uniqueness
The uniqueness of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol lies in its combination of functional groups and the pyrazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Biological Activity
[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol is a pyrazole derivative that has attracted attention for its potential biological activities. Characterized by a hydroxymethyl group attached to the nitrogen of the pyrazole, this compound exhibits a range of pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article reviews the biological activity of this compound, highlighting its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure
The molecular formula of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol is , with a molecular weight of 154.21 g/mol. The structure features a methyl group at the 3-position and an isopropyl group at the 1-position of the pyrazole ring.
Synthesis
The synthesis of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol can be accomplished through various methods, typically involving the reaction of hydrazine with β-diketones under acidic or basic conditions. The following synthetic routes have been documented:
| Step | Description |
|---|---|
| 1 | Formation of the pyrazole ring via hydrazine reaction with β-diketones. |
| 2 | Introduction of methyl and isopropyl groups through substitution reactions. |
| 3 | Final product purification using recrystallization or chromatography. |
Antitumor Activity
Research indicates that compounds containing pyrazole moieties often exhibit significant antitumor activities. In vitro studies have shown that [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol can inhibit the proliferation of cancer cell lines. For instance, derivatives with similar structures have demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM when compared to standard drugs like dexamethasone .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have indicated that it can significantly reduce pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
The precise mechanism by which [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol exerts its biological effects is still under investigation. However, studies suggest that it may interact with specific molecular targets involved in inflammatory pathways and cancer cell signaling.
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives similar to [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol:
- Anti-tubercular Activity : Compounds structurally related to this pyrazole have been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth at low concentrations .
- Antimicrobial Properties : Research has demonstrated that pyrazole derivatives exhibit activity against various bacterial strains, including E. coli and Bacillus subtilis, indicating their potential as antimicrobial agents .
Comparative Analysis
A comparison of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol with other similar compounds reveals unique characteristics:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 3-Methylpyrazole | Pyrazole ring with a methyl group | Known for its role as a ligand in coordination chemistry. |
| 4-Aminoantipyrine | Pyrazole ring with an amino group at position 4 | Exhibits strong analgesic properties. |
| 5-Methylpyrazolone | Contains a ketone group at position 5 | Displays anti-inflammatory effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
